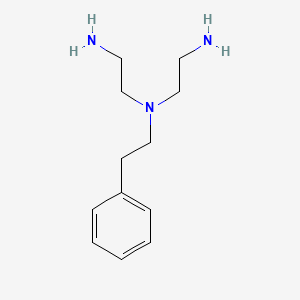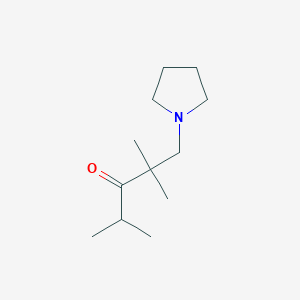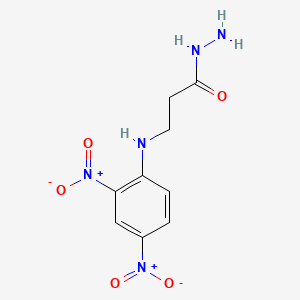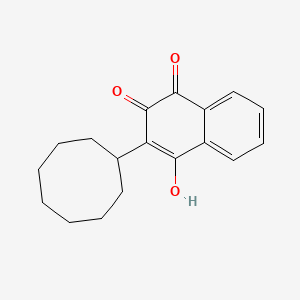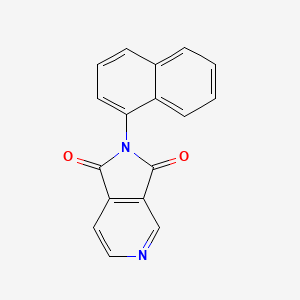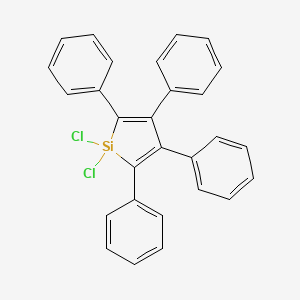
Silacyclopenta-2,4-diene, 1,1-dichloro-2,3,4,5-tetraphenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silacyclopenta-2,4-diene, 1,1-dichloro-2,3,4,5-tetraphenyl- is a unique organosilicon compound characterized by its silacyclopentadiene ring structure with dichloro and tetraphenyl substitutions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Silacyclopenta-2,4-diene, 1,1-dichloro-2,3,4,5-tetraphenyl- typically involves the reaction of tetraphenylcyclopentadienone with silicon tetrachloride in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
Tetraphenylcyclopentadienone+Silicon Tetrachloride→Silacyclopenta-2,4-diene, 1,1-dichloro-2,3,4,5-tetraphenyl-
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is also common to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
Silacyclopenta-2,4-diene, 1,1-dichloro-2,3,4,5-tetraphenyl- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form siloxane derivatives.
Reduction Reactions: Reduction can lead to the formation of silane derivatives.
Common Reagents and Conditions
Substitution: Reagents such as Grignard reagents or organolithium compounds are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Substitution: Formation of various substituted silacyclopentadiene derivatives.
Oxidation: Formation of siloxane derivatives.
Reduction: Formation of silane derivatives.
Wissenschaftliche Forschungsanwendungen
Silacyclopenta-2,4-diene, 1,1-dichloro-2,3,4,5-tetraphenyl- has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of novel organosilicon compounds.
Materials Science: Employed in the development of advanced materials with unique electronic and optical properties.
Biology and Medicine: Investigated for potential use in drug delivery systems and as a component in biomedical devices.
Industry: Utilized in the production of specialty polymers and coatings.
Wirkmechanismus
The mechanism of action of Silacyclopenta-2,4-diene, 1,1-dichloro-2,3,4,5-tetraphenyl- involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to participate in a range of chemical reactions, influencing its reactivity and interaction with other molecules. The presence of the silacyclopentadiene ring and the dichloro and tetraphenyl substitutions contribute to its distinct chemical behavior.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Silacyclopenta-2,4-diene, 1,1-dimethyl-2,3,4,5-tetraphenyl-
- Silacyclopentane, 1,1-dichloro-
Uniqueness
Silacyclopenta-2,4-diene, 1,1-dichloro-2,3,4,5-tetraphenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties compared to other similar compounds
Eigenschaften
CAS-Nummer |
79343-32-1 |
|---|---|
Molekularformel |
C28H20Cl2Si |
Molekulargewicht |
455.4 g/mol |
IUPAC-Name |
1,1-dichloro-2,3,4,5-tetraphenylsilole |
InChI |
InChI=1S/C28H20Cl2Si/c29-31(30)27(23-17-9-3-10-18-23)25(21-13-5-1-6-14-21)26(22-15-7-2-8-16-22)28(31)24-19-11-4-12-20-24/h1-20H |
InChI-Schlüssel |
HBMGBSZUXZVZTH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C([Si](C(=C2C3=CC=CC=C3)C4=CC=CC=C4)(Cl)Cl)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


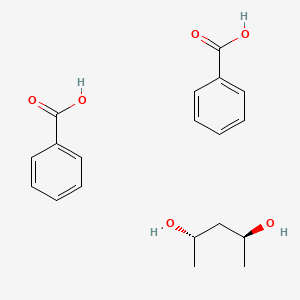


![1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl bromoacetate](/img/structure/B14444544.png)
![1-[6-Chloro-6-methyl-5-(phenylsulfanyl)heptan-2-yl]-4-methylbenzene](/img/structure/B14444546.png)

